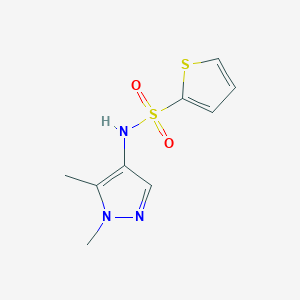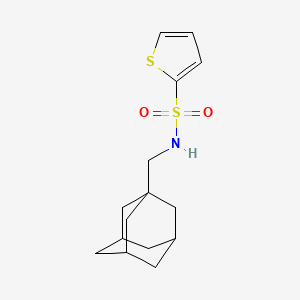![molecular formula C18H15N3O2S2 B4367340 N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367340.png)
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
Descripción general
Descripción
N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide, commonly known as Compound X, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives, which have been known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of various enzymes and proteins in the body. For example, Compound X has been shown to inhibit COX-2, which is involved in the production of prostaglandins, a type of molecule that promotes inflammation. By inhibiting COX-2, Compound X can reduce inflammation and pain. Compound X has also been shown to inhibit LOX, which is involved in the production of leukotrienes, another type of molecule that promotes inflammation. By inhibiting LOX, Compound X can further reduce inflammation and pain.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects in the body. For example, Compound X has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. By reducing inflammation, Compound X can reduce pain and swelling. Compound X has also been shown to exhibit anti-cancer activity by inducing apoptosis, a type of programmed cell death, in cancer cells. In addition, Compound X has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized and purified. Another advantage is that it has shown promising results in various scientific research applications, which makes it a valuable tool for drug discovery and chemical biology. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity and lack of selectivity.
Direcciones Futuras
There are several future directions for the study of Compound X. One future direction is to further investigate its potential applications in drug discovery, chemical biology, and medicinal chemistry. Another future direction is to study its mechanism of action in more detail, which could lead to the development of more selective and potent analogs. Additionally, future studies could focus on the optimization of the synthesis method and purification techniques to improve the yield and purity of Compound X. Finally, future studies could investigate the potential toxicity and pharmacokinetics of Compound X in vivo to determine its suitability for use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. In drug discovery, Compound X has been studied for its potential to inhibit various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In chemical biology, Compound X has been used as a tool to study the function of various proteins and enzymes in the body. In medicinal chemistry, Compound X has been studied for its potential to treat various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-25(23,18-9-4-12-24-18)20-17-10-11-21(19-17)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSYKMJJBVSSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4367257.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367258.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367266.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367291.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367292.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367299.png)
![N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367303.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4367311.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367319.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367320.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367331.png)
